COG 133 -

COG 133

Catalog Number: EVT-8341850
CAS Number:
Molecular Formula: C92H173N35O17
Molecular Weight: 2041.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

COG 133 is a synthetic peptide that serves as a mimetic of Apolipoprotein E, specifically designed to interact with the low-density lipoprotein receptor-related protein. This compound is primarily studied for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease, and in conditions associated with inflammation and demyelination, such as multiple sclerosis. The peptide has garnered attention due to its unique biological activities, including modulation of immune responses and neuroprotection.

Source

COG 133 was developed as a fragment of Apolipoprotein E, which is synthesized mainly in the liver but also in the brain and other tissues. The peptide's sequence is derived from the functional domains of Apolipoprotein E, which plays a crucial role in lipid metabolism and neuronal function. The compound is commercially available from various suppliers, including BioCrick, which provides detailed specifications and quality control measures for research purposes .

Classification

COG 133 falls under the category of neuropeptides and therapeutic agents. It is classified as an Apolipoprotein E mimetic peptide due to its structural and functional similarities to Apolipoprotein E. Its chemical classification includes:

  • Molecular Formula: C97H181N37O19
  • Molecular Weight: 2169.73 g/mol
  • CAS Number: 514200-66-9
Synthesis Analysis

Methods

The synthesis of COG 133 typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides in a stepwise manner on a solid support. This technique allows for precise control over the sequence and modifications of the peptide.

Technical Details

  1. Solid-Phase Peptide Synthesis (SPPS):
    • The process begins with the attachment of the first amino acid to a resin.
    • Subsequent amino acids are added one at a time, with protective groups removed as needed.
    • The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
  2. Characterization:
    • The purity and identity of COG 133 are confirmed through mass spectrometry and analytical HPLC.
Molecular Structure Analysis

Structure

COG 133 has a complex structure characterized by its specific amino acid sequence: Ac-Leu-Arg-Val-Arg-Leu-Ala-Ser-His-Leu-Arg-Lys-Leu-Arg-Lys-Arg-Leu-Leu-amide. The presence of various functional groups contributes to its biological activity.

Data

  • 3D Structure: The three-dimensional conformation of COG 133 is crucial for its interaction with biological receptors. Computational modeling can provide insights into its spatial arrangement.
  • Solubility: COG 133 is soluble in water at concentrations up to 1 mg/ml, which is important for its application in biological assays.
Chemical Reactions Analysis

Reactions

COG 133 participates in several biochemical interactions:

  • It acts as a non-competitive antagonist at α7 nicotinic acetylcholine receptors, with an inhibitory concentration (IC50) value of approximately 445 nM .
  • It also interacts with low-density lipoprotein receptor-related protein, influencing pathways related to lipid metabolism and neuronal signaling.

Technical Details

The binding affinity and kinetics of these interactions can be studied using techniques such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET).

Mechanism of Action

Process

COG 133 exerts its effects through multiple mechanisms:

  1. Neuroprotection: By mimicking Apolipoprotein E, it enhances neuronal survival and function, particularly under stress conditions.
  2. Anti-inflammatory Effects: It reduces inflammation by modulating immune cell activity and cytokine release.
  3. Modulation of Lipid Metabolism: COG 133 facilitates lipid transport and metabolism in neuronal cells.

Data

Research indicates that COG 133 significantly reduces symptoms in models of experimental autoimmune encephalomyelitis, highlighting its potential therapeutic role in multiple sclerosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White powder
  • Storage Conditions: Should be stored desiccated at -20°C to maintain stability.

Chemical Properties

  • Stability: COG 133 is stable under appropriate storage conditions but may degrade if exposed to moisture or elevated temperatures.
  • Solubility Profile: Soluble in water, facilitating its use in various biological assays.
Applications

COG 133 has several promising applications in scientific research:

  1. Neuroscience Research: Investigating its role in neurodegenerative diseases such as Alzheimer's disease.
  2. Immunology Studies: Understanding its effects on immune modulation and inflammatory diseases.
  3. Drug Development: Exploring its potential as a therapeutic agent for conditions like multiple sclerosis and other neuroinflammatory disorders.
Molecular Mechanisms of Action

Receptor-Mediated Interactions with Low-Density Lipoprotein and Low-Density Lipoprotein Receptor-Related Protein 1

COG 133, a 17-amino acid peptide mimetic derived from residues 133–149 of human apolipoprotein E, demonstrates high-affinity binding to low-density lipoprotein receptor-related protein 1 through electrostatic and structural complementarity. The peptide's molecular recognition occurs primarily at complement-type repeat clusters II and IV of the low-density lipoprotein receptor-related protein 1 α-chain, domains rich in negatively charged residues that coordinate calcium ions essential for structural integrity. This interaction is mediated by the COG 133 sequence (Ac-Leu-Arg-Val-Arg-Leu-Ala-Ser-His-Leu-Arg-Lys-Leu-Arg-Lys-Arg-Leu-Leu-NH₂), where clustered basic residues (Arg/Lys) form salt bridges with low-density lipoprotein receptor-related protein 1 acidic residues, while hydrophobic side chains (Leu/Val) participate in van der Waals contacts [2] [7].

Low-density lipoprotein receptor-related protein 1 serves as a master regulatory receptor with over thirty documented ligands, positioning COG 133 within a complex signaling network. Upon binding, COG 133 triggers low-density lipoprotein receptor-related protein 1 endocytosis and subsequent downstream signaling events that modulate inflammatory pathways. Experimental evidence demonstrates that this interaction inhibits pro-inflammatory cytokine release by approximately 60-70% in 5-fluorouracil-induced intestinal mucositis models, establishing a direct functional link between low-density lipoprotein receptor-related protein 1 engagement and anti-inflammatory outcomes [1] [7]. The receptor's ability to form complexes with co-receptors such as the N-methyl-D-aspartate receptor further diversifies COG 133's signaling potential across cell types [7].

Table 1: Low-Density Lipoprotein Receptor-Related Protein 1 Ligands and COG 133 Binding Characteristics

Ligand CategoryRepresentative LigandsCOG 133 Binding DomainFunctional Consequence
ApolipoproteinsApolipoprotein E-enriched lipoproteinsCCR2/CCR4Competitive inhibition
Protease Inhibitorsα₂-macroglobulin complexesCCR2Anti-inflammatory signaling
Extracellular MatrixThrombospondin-1, FibronectinCCR4Cell migration modulation
Growth FactorsPlatelet-derived growth factorMultiple domainsGrowth factor regulation
Peptide MimeticsCOG 133CCR2/CCR4Anti-inflammatory activity

Competitive Binding Dynamics with Apolipoprotein E Holoprotein

The receptor-binding domain of full-length apolipoprotein E (residues 130-150) shares substantial sequence homology with COG 133, enabling the mimetic peptide to compete effectively for low-density lipoprotein receptor family binding sites. Surface plasmon resonance studies reveal COG 133 binds low-density lipoprotein receptor-related protein 1 with dissociation constants (Kd) in the nanomolar range, mirroring apolipoprotein E holoprotein affinity. This competitive inhibition occurs through molecular mimicry, where COG 133's conserved residues (Arg-136, Arg-142, Lys-146) engage the same acidic clusters on receptor complement-like repeats as apolipoprotein E [3] [7] [9].

The truncated structure of COG 133 confers distinct advantages in receptor interactions. Without the steric hindrance posed by full-length apolipoprotein E's globular structure, COG 133 achieves more rapid receptor association kinetics while maintaining similar binding stability. This translates to functional displacement of apolipoprotein E from approximately 65-80% of receptor sites at equimolar concentrations in cell-based assays [1]. The competitive binding significantly modulates low-density lipoprotein receptor-related protein 1-mediated signaling pathways, particularly those involving nuclear factor kappa-light-chain-enhancer of activated B cells activation and cytokine production. Importantly, COG 133 lacks apolipoprotein E's lipid-binding properties, enabling selective targeting of receptor-mediated signaling without altering cholesterol transport functions [6] [9].

Table 2: Comparative Binding Characteristics of Apolipoprotein E and COG 133

CharacteristicApolipoprotein E HoloproteinCOG 133 Peptide
Molecular Weight34 kDa2.2 kDa
Receptor Binding RegionResidues 130-150Residues 133-149
Key Receptor-Contact ResiduesArg-136, Arg-142, Arg-145, Lys-146Arg-136, Arg-142, Lys-146
Lipid Binding CapacityHighNone
Receptor Binding Affinity (Kd)10-50 nM20-60 nM
Functional OutcomeLipid transport and signalingSelective signaling modulation

Nicotinic Acetylcholine Receptor Antagonism

Beyond low-density lipoprotein receptor family interactions, COG 133 functions as a potent non-competitive antagonist at α7 nicotinic acetylcholine receptors with half-maximal inhibitory concentration values of 445 nanomolar. Electrophysiological studies demonstrate that COG 133 reduces agonist-evoked currents in a voltage-independent manner without altering receptor desensitization kinetics, suggesting allosteric modulation rather than channel pore blockade [3] [6] [9]. The peptide's binding site appears distinct from orthosteric nicotine-binding locations, potentially involving the receptor's extracellular domain or transmembrane junction.

This receptor antagonism contributes significantly to COG 133's neuroprotective and anti-inflammatory profile. α7 nicotinic acetylcholine receptor signaling normally potentiates cholinergic anti-inflammatory pathways through Janus kinase 2-signal transducer and activator of transcription 3 activation. Paradoxically, COG 133-mediated inhibition demonstrates functional anti-inflammatory effects, evidenced by reduced leukocyte infiltration and cytokine production in pulmonary inflammation models. This apparent contradiction may be explained by differential modulation of receptor subtypes or tissue-specific effects, where COG 133 preferentially inhibits pro-inflammatory α7 nicotinic acetylcholine receptor signaling in non-neuronal cells. In bleomycin-induced pulmonary fibrosis models, COG 133 administration significantly attenuated inflammation resolution (by 40-50%), directly linking nicotinic acetylcholine receptor modulation to functional outcomes [3] [8].

Modulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Signaling Pathways

COG 133 exerts multi-tiered regulation over nuclear factor kappa-light-chain-enhancer of activated B cells signaling, a master transcriptional pathway controlling inflammation. Through low-density lipoprotein receptor-related protein 1-dependent mechanisms, the peptide inhibits inhibitor of nuclear factor kappa B kinase subunit beta phosphorylation, preventing inhibitor of nuclear factor kappa B alpha degradation and subsequent nuclear factor kappa-light-chain-enhancer of activated B cells translocation [1] [10]. Experimental data from intestinal mucositis models demonstrate COG 133 reduces nuclear factor kappa-light-chain-enhancer of activated B cells DNA binding activity by 60-75%, with corresponding decreases in tumor necrosis factor alpha (70%) and interleukin-1β (65%) transcription [1].

The peptide's nuclear factor kappa-light-chain-enhancer of activated B cells modulation extends beyond canonical pathway inhibition. COG 133 enhances the nuclear factor kappa-light-chain-enhancer of activated B cells counter-regulatory mechanism by stabilizing nuclear factor kappa-light-chain-enhancer of activated B cells-inhibitor complexes and promoting nuclear export of activated subunits. This dual-phase regulation creates a robust anti-inflammatory environment, significantly reducing pro-inflammatory mediator production while preserving physiological nuclear factor kappa-light-chain-enhancer of activated B cells activity required for cellular homeostasis. In 5-fluorouracil-induced intestinal injury models, these mechanisms manifest as 50% reductions in myeloperoxidase activity and 40% decreases in histological damage scores [1] [10].

Table 3: COG 133 Effects on Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Signaling Components

Signaling ComponentEffect of COG 133Functional Consequence
Inhibitor of nuclear factor kappa B kinase subunit betaPhosphorylation inhibitionReduced kinase activation
Inhibitor of nuclear factor kappa B alphaStabilizationDecreased degradation
Nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation60-75% reductionImpaired transcriptional activation
Tumor necrosis factor alpha transcription70% reductionDecreased cytokine production
Interleukin-10 expression40% increaseEnhanced anti-inflammatory response
Nuclear factor kappa-light-chain-enhancer of activated B cells-DNA bindingSignificant inhibitionDownregulation of target genes

NOD-, LRR-, and Pyrin Domain-Containing Protein 3 Inflammasome Suppression Mechanisms

COG 133 demonstrates targeted inhibition of NOD-, LRR-, and pyrin domain-containing protein 3 inflammasome assembly and activation through multiple intersecting mechanisms. The peptide reduces expression of NOD-, LRR-, and pyrin domain-containing protein 3 and apoptosis-associated speck-like protein containing a caspase recruitment domain by approximately 50% at the transcriptional level, limiting inflammasome component availability [1] [5]. More significantly, COG 133 interferes with the critical "Signal 2" activation step by preventing potassium efflux and mitochondrial reactive oxygen species production—two key upstream events triggering NOD-, LRR-, and pyrin domain-containing protein 3 oligomerization [5].

At the molecular level, COG 133 disrupts the NOD-, LRR-, and pyrin domain-containing protein 3-apoptosis-associated speck-like protein containing a caspase recruitment domain interaction by approximately 60% in co-immunoprecipitation assays, effectively blocking inflammasome complex formation. This inhibition has significant functional consequences, reducing caspase-1 activation by 65% and subsequent interleukin-1β maturation by 70% in macrophage models [1] [5]. Additionally, COG 133 enhances autophagy-mediated clearance of damaged mitochondria (mitophagy), reducing cytoplasmic mitochondrial DNA levels that normally serve as NOD-, LRR-, and pyrin domain-containing protein 3 activators. In experimental mucositis models, these mechanisms collectively reduce interleukin-1β production by 60% and neutrophil infiltration by 50%, establishing NOD-, LRR-, and pyrin domain-containing protein 3 inflammasome suppression as a cornerstone of COG 133's anti-inflammatory activity [1] [5].

Table 4: COG 133 Effects on NOD-, LRR-, and Pyrin Domain-Containing Protein 3 Inflammasome Activation Steps

Inflammasome Activation StepCOG 133 Regulatory MechanismFunctional Impact
Priming (Signal 1)Nuclear factor kappa-light-chain-enhancer of activated B cells-dependent transcription inhibition50% reduction in NOD-, LRR-, and pyrin domain-containing protein 3 expression
Potassium effluxIon flux modulationImpaired NOD-, LRR-, and pyrin domain-containing protein 3 oligomerization
Mitochondrial reactive oxygen speciesScavenging and prevention of generationReduced oxidative stress signaling
NOD-, LRR-, and pyrin domain-containing protein 3-apoptosis-associated speck-like protein containing a caspase recruitment domain interactionSteric interference60% disruption of inflammasome assembly
Caspase-1 activationIndirect inhibition via complex disruption65% reduction in protease activity
Gasdermin D cleavageDownstream consequence of caspase inhibitionReduced pyroptosis
MitophagyEnhanced clearance of activatorsDecreased mitochondrial DNA stimulation

Properties

Product Name

COG 133

IUPAC Name

6-amino-2-[[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[[2-[[2-[[2-[2-[[2-[[5-carbamimidamido-2-[[2-[[5-carbamimidamido-2-(4-methylpentanoylamino)pentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-N-[5-carbamimidamido-1-[[4-methyl-1-oxo-1-(propylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]hexanamide

Molecular Formula

C92H173N35O17

Molecular Weight

2041.6 g/mol

InChI

InChI=1S/C92H173N35O17/c1-15-36-106-74(131)65(42-51(4)5)121-79(136)63(30-23-40-110-91(101)102)117-75(132)59(25-16-18-34-93)115-76(133)61(28-21-38-108-89(97)98)118-83(140)67(44-53(8)9)123-78(135)60(26-17-19-35-94)116-77(134)62(29-22-39-109-90(99)100)119-84(141)68(45-54(10)11)124-85(142)69(46-57-47-105-49-112-57)125-86(143)70(48-128)126-73(130)56(14)113-82(139)66(43-52(6)7)122-80(137)64(31-24-41-111-92(103)104)120-87(144)72(55(12)13)127-81(138)58(27-20-37-107-88(95)96)114-71(129)33-32-50(2)3/h47,49-56,58-70,72,128H,15-46,48,93-94H2,1-14H3,(H,105,112)(H,106,131)(H,113,139)(H,114,129)(H,115,133)(H,116,134)(H,117,132)(H,118,140)(H,119,141)(H,120,144)(H,121,136)(H,122,137)(H,123,135)(H,124,142)(H,125,143)(H,126,130)(H,127,138)(H4,95,96,107)(H4,97,98,108)(H4,99,100,109)(H4,101,102,110)(H4,103,104,111)

InChI Key

YBDYGJUDWFAJRN-UHFFFAOYSA-N

SMILES

CCCNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CCC(C)C

Canonical SMILES

CCCNC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CCC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.